

Bruceantarin: A Technical Guide to its Chemical Structure, Properties, and Antineoplastic Mechanisms

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Compound of Interest

Compound Name: *Bruceantarin*

Cat. No.: *B1228330*

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Abstract

Bruceantarin, a naturally occurring quassinoid isolated from *Brucea javanica*, has demonstrated significant potential as an antineoplastic agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its proposed mechanisms of action. Detailed experimental protocols for the isolation of **Bruceantarin** and for conducting key in vitro and in vivo assays are provided to facilitate further research and development. The document also includes visualizations of the core signaling pathways implicated in its anticancer activity, specifically the p38 MAPK and c-MYC/caspase-mediated apoptotic pathways. This guide is intended to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry.

Chemical Structure and Physicochemical Properties

Bruceantarin is a complex natural product belonging to the quassinoid family of compounds, which are known for their bitter taste and diverse biological activities.

Chemical Structure

The chemical structure of **Bruceantarin** is characterized by a highly oxygenated and sterically hindered tetracyclic nucleus.

- Molecular Formula: C₂₈H₃₀O₁₁[\[1\]](#)
- CAS Number: 41451-76-7[\[1\]](#)
- IUPAC Name: methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-benzoyloxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.0^{1,6}.0^{2,17}.0^{8,13}]nonadec-9-ene-17-carboxylate[\[2\]](#)
- SMILES: CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2--INVALID-LINK--O3)OC(=O)C6=CC=CC=C6)(OC5C(=O)OC)O">C@HO)C)O[\[2\]](#)

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **Bruceantarin** is presented in Table 1.

Property	Value	Source
Molecular Weight	542.53 g/mol	[1]
Melting Point	225-226 °C	[3] [4]
Appearance	White to Off-White Solid	[3] [4]
Solubility	DMSO (Slightly), Methanol (Slightly)	[3] [4]
Storage Temperature	-20°C	[1]
pKa (Predicted)	8.81 ± 0.70	[3] [4]
XLogP (Predicted)	0.865	[2]
Hydrogen Bond Donors	3	[2]
Hydrogen Bond Acceptors	11	[2]

Pharmacological Properties and Mechanism of Action

Bruceantarin exhibits potent antineoplastic activity against various cancer cell lines. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Antineoplastic Activity

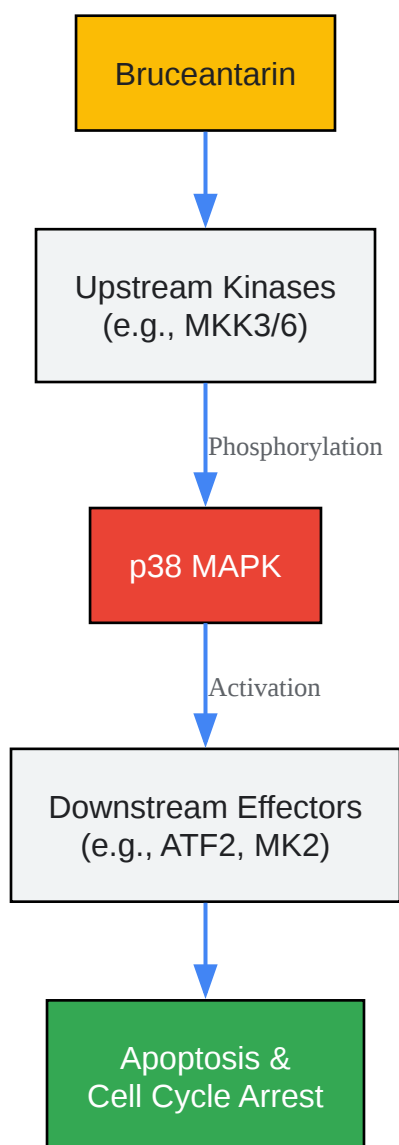
Bruceantarin has demonstrated significant cytotoxic effects in breast cancer cell lines. The reported IC₅₀ values are summarized in Table 2.

Cell Line	Cancer Type	IC ₅₀ (μM)	Source
MCF-7	Breast Cancer	0.144 ± 0.039	[1]
MDA-MB-231	Breast Cancer	0.238 ± 0.021	[1]

Mechanism of Action

The anticancer effects of **Bruceantarin** are attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of the p38 MAPK and c-MYC signaling pathways.

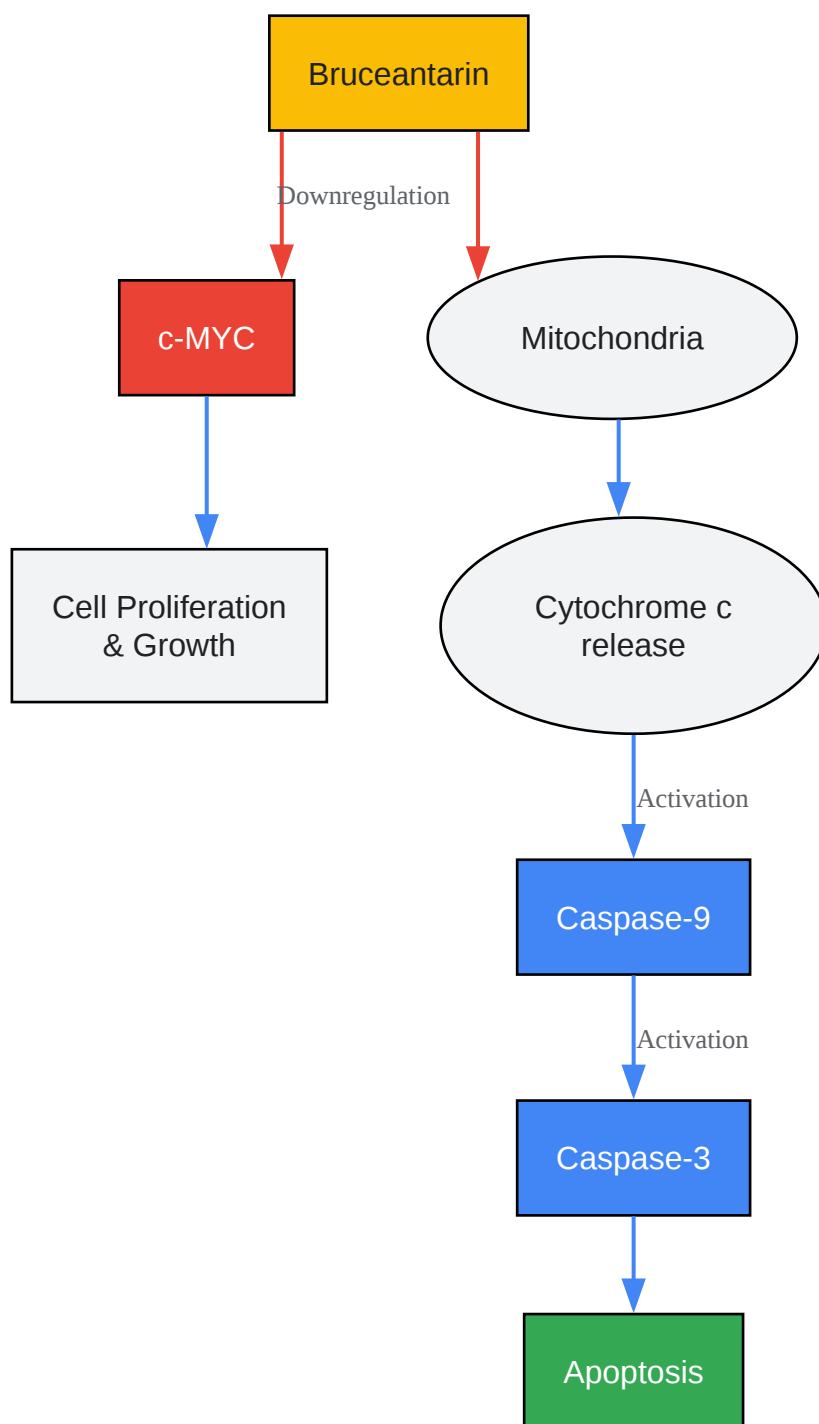
Similar to other quassinoids, **Bruceantarin** is believed to activate the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli and stress, and its activation can lead to cell cycle arrest and apoptosis. The proposed activation of this pathway by **Bruceantarin** is depicted in the following diagram.



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Figure 1: Proposed p38 MAPK activation by **Bruceantarin**.

Bruceantarin has been shown to downregulate the expression of the c-MYC proto-oncogene, a key regulator of cell proliferation and growth.[5] The reduction in c-MYC levels is associated with the induction of apoptosis through the activation of the intrinsic (mitochondrial) and extrinsic caspase pathways. This proposed mechanism is illustrated below.



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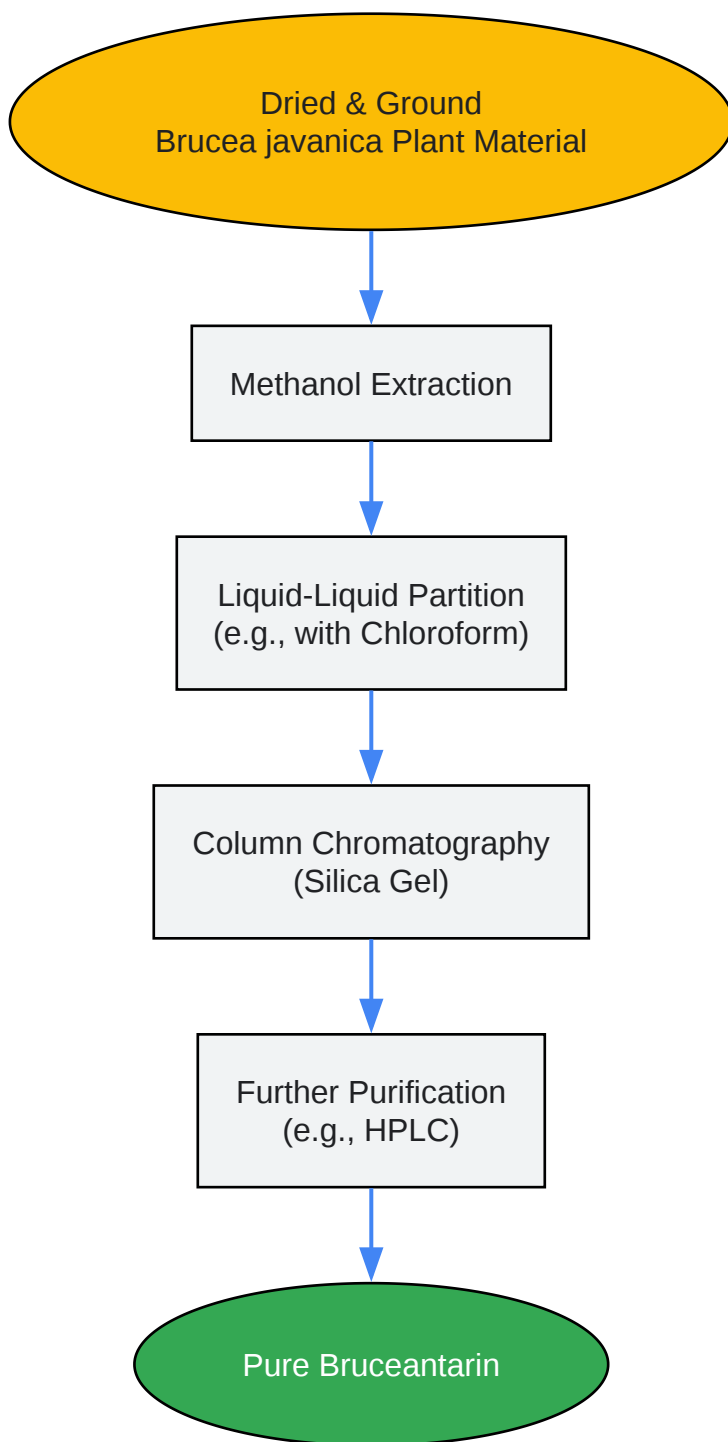
Figure 2: c-MYC downregulation and apoptosis induction.

Experimental Protocols

The following sections provide detailed methodologies for the isolation of **Bruceantarin** and for conducting key experiments to evaluate its biological activity.

Isolation of Bruceantarin from *Brucea javanica*

This protocol is based on general methods for the isolation of quassinoids from *Brucea* species.



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